BPR1J-340 is classified as a small molecule inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis. [1] JNK inhibitors are critical tools for dissecting signaling pathways implicated in neurodegenerative diseases, inflammatory disorders, and oncology. [2] Procurement decisions for JNK inhibitors typically hinge on isoform selectivity (JNK1, JNK2, JNK3), mechanism of action, and off-target effects, as these properties directly impact experimental reproducibility and interpretation. [3] Note: As of the last literature search, no primary research publications with quantitative biological data for BPR1J-340 (CAS 1395051-72-5) were available to establish its specific activity or selectivity profile.
Substituting JNK inhibitors based on nominal target alone is unreliable and can compromise research outcomes. For example, the widely used first-generation inhibitor SP600125 demonstrates activity against all three JNK isoforms but also inhibits a wide range of other kinases, confounding experimental interpretation. [1] More recent inhibitors like JNK-IN-8 achieve selectivity through a covalent binding mechanism targeting a unique cysteine, offering a different modality and cellular profile compared to reversible ATP-competitive compounds. [2] Furthermore, differences in cell permeability, metabolic stability, and isoform-specific potency (JNK1/2 vs. JNK3) mean that compounds are not functionally equivalent in cellular or in vivo models. Without specific data for BPR1J-340, its interchangeability with benchmark compounds cannot be assumed.
A critical procurement differentiator is a compound's potency against the three JNK isoforms. JNK-IN-8 is a benchmark covalent inhibitor with nanomolar potency across all isoforms. [1] To justify procurement, BPR1J-340 would need to demonstrate comparable or superior potency, or a differentiated selectivity profile (e.g., specific for JNK1/2 over JNK3, or vice-versa). No primary data for BPR1J-340 is currently available.
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | BPR1J-340: [Data Not Available] |
| Comparator Or Baseline | JNK-IN-8: JNK1 = 4.7 nM, JNK2 = 18.7 nM, JNK3 = 1.0 nM |
| Quantified Difference | [Evaluation Pending Data] |
| Conditions | In vitro kinase assays against purified human JNK isoforms. |
This data is essential for selecting the right tool for studies where JNK isoform-specific roles are being investigated and for establishing appropriate experimental concentrations.
Broad-spectrum off-target activity is a major liability of early JNK inhibitors like SP600125, which inhibits dozens of kinases with similar potency to JNK, complicating data interpretation. [1] A key reason to procure a newer compound like BPR1J-340 would be a cleaner kinome-wide selectivity profile. This is assessed in large-scale kinase panel screens. No selectivity data for BPR1J-340 has been published.
| Evidence Dimension | Kinase Inhibition >80% at 1 µM |
| Target Compound Data | BPR1J-340: [Data Not Available] |
| Comparator Or Baseline | SP600125: Inhibits >25 non-JNK kinases (e.g., DYRK1A, MELK, Aurora A) by >80% at 1 µM. |
| Quantified Difference | [Evaluation Pending Data] |
| Conditions | Broad panel kinase screening assay (e.g., KINOMEscan, Reaction Biology). |
A highly selective compound ensures that observed biological effects are due to JNK inhibition, which is fundamental for generating reliable and publishable data.
Biochemical potency must translate to cellular activity. The standard assay measures inhibition of c-Jun phosphorylation in cells. JNK-IN-8 potently inhibits cellular p-c-Jun with an EC50 of <100 nM. [1] Its covalent mechanism leads to prolonged target inhibition even after compound washout. For procurement, BPR1J-340's cellular EC50 and its mechanism (reversible vs. covalent) must be defined to guide experimental design. This information is not currently available.
| Evidence Dimension | Cellular p-c-Jun Inhibition (EC50) |
| Target Compound Data | BPR1J-340: [Data Not Available] |
| Comparator Or Baseline | JNK-IN-8: ~84 nM (HeLa cells) |
| Quantified Difference | [Evaluation Pending Data] |
| Conditions | Western blot or ELISA-based detection of phosphorylated c-Jun (Ser63) in stimulated cells (e.g., HeLa, A375). |
Defines the effective concentration range for cell-based experiments and clarifies whether the inhibitory effect is sustained (covalent) or requires continuous presence (reversible).
If BPR1J-340 is validated to have a superior kinase selectivity profile compared to SP600125, it would be the right choice for experiments aiming to isolate the effects of JNK inhibition from confounding off-target signals in stress, apoptosis, or inflammation pathway studies. [1]
Should data reveal significant isoform-selectivity (e.g., >30-fold for JNK3 over JNK1/2), BPR1J-340 would be a valuable tool for neuroscience research, where JNK3 is predominantly expressed and implicated in neuronal apoptosis. [2]
Procurement for in vivo use would depend entirely on future publication of pharmacokinetic (PK) and safety data. A favorable profile (e.g., good oral bioavailability, metabolic stability) would make it a candidate for animal models of diseases where JNK signaling is implicated, such as inflammatory arthritis or neurodegeneration. [1]